7-(3-bromo-4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
7-(3-BROMO-4-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a heterocyclic compound that features a thieno[3,2-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-BROMO-4-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid can yield the desired thieno[3,2-b]pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
7-(3-BROMO-4-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or reduce the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
7-(3-BROMO-4-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(3-BROMO-4-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting a particular enzyme in a biochemical pathway.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,2-b]pyridine derivatives and related heterocycles like thiazolo[4,5-b]pyridines . These compounds share structural similarities but may differ in their functional groups and specific applications.
Uniqueness
What sets 7-(3-BROMO-4-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE apart is its unique combination of a bromine atom and a methoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C14H12BrNO2S |
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Molecular Weight |
338.22 g/mol |
IUPAC Name |
7-(3-bromo-4-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C14H12BrNO2S/c1-18-12-3-2-8(6-10(12)15)9-7-13(17)16-11-4-5-19-14(9)11/h2-6,9H,7H2,1H3,(H,16,17) |
InChI Key |
VRTWRIYZAROTJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC=C3)Br |
Origin of Product |
United States |
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